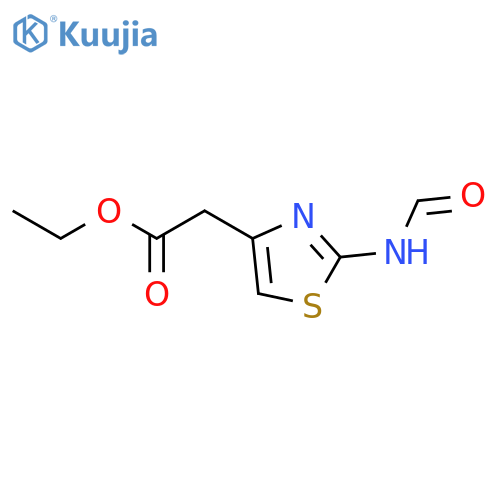

Cas no 64987-05-9 (Ethyl 2-(2-formylaminothiazol-4-yl) acetate)

64987-05-9 structure

商品名:Ethyl 2-(2-formylaminothiazol-4-yl) acetate

Ethyl 2-(2-formylaminothiazol-4-yl) acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-(2-formamidothiazol-4-yl)acetate

- Ethyl 2-(2-formylaminothiazol-4-yl) acetate

- EFTA

- ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate

- ETHYL 2-(2-FORMYLAMINOTHIAZOL-4-YL) ACETATE (EFTA)

- ethyl 2-(formylamino)-4-thiazoleacetate

- AS-10838

- Ethyl2-(2-formamidothiazol-4-yl)acetate

- ethyl 2-(2-formylimino-2,3-dihydro-1,3-thiazol-4-yl)acetate

- SCHEMBL676084

- Ethyl 2-(2-formylaminothiazol-4-yl)acetate

- ethyl [2-(N-formylamino)thiazol-4-yl]acetate

- W-104809

- FT-0640982

- ethyl 2-(2-formylimino-2,3-dihydrothiazol-4-yl)acetate

- EINECS 265-300-8

- MFCD00010411

- ethyl 2-(2-formylamino-1,3-thiazol-4-yl)acetate

- NS00035768

- ethyl [2-(formylamino)-1,3-thiazol-4-yl]acetate

- ethyl 2-(2-formamidothiazol-4-yl)acetate;Ethyl 2-(2-formylaminothiazol-4-yl) acetate

- AKOS009157091

- DTXSID70215306

- EFTA:Ethyl 2-(2-formylaminothiazol-4-yl) acetate

- AC-5555

- (2-FORMYLAMINO-THIAZOL-4-YL)-ACETIC ACID ETHYL ESTER

- Ethyl 2-formamidothiazol-4-acetate

- UAGSMUJDTUOTFP-UHFFFAOYSA-N

- 64987-05-9

- SCHEMBL11009103

- ethyl[2-(N-formylamino)thiazol-4-yl]acetate

- A834929

- 4-Thiazoleacetic acid, 2-(formylamino)-, ethyl ester

- DB-054751

-

- MDL: MFCD00010411

- インチ: 1S/C8H10N2O3S/c1-2-13-7(12)3-6-4-14-8(10-6)9-5-11/h4-5H,2-3H2,1H3,(H,9,10,11)

- InChIKey: UAGSMUJDTUOTFP-UHFFFAOYSA-N

- ほほえんだ: CCOC(CC1=CSC(NC=O)=N1)=O

計算された属性

- せいみつぶんしりょう: 214.04100

- どういたいしつりょう: 214.041213

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 6

- 複雑さ: 213

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 96.5

じっけんとくせい

- 密度みつど: 1.4

- ゆうかいてん: 130-132°C

- ふってん: 341.4±34.0 °C at 760 mmHg

- フラッシュポイント: 160.3°C

- 屈折率: 1.58

- PSA: 96.53000

- LogP: 1.52590

- じょうきあつ: 0.0±0.7 mmHg at 25°C

Ethyl 2-(2-formylaminothiazol-4-yl) acetate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S37/39

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:Store at room temperature

Ethyl 2-(2-formylaminothiazol-4-yl) acetate 税関データ

- 税関コード:2934100090

- 税関データ:

中国税関コード:

2934100090概要:

2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

Ethyl 2-(2-formylaminothiazol-4-yl) acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM190050-25g |

Ethyl 2-(2-formylaminothiazol-4-yl) acetate |

64987-05-9 | 97% | 25g |

$175 | 2023-01-07 | |

| abcr | AB336136-5 g |

Ethyl 2-(2-formylaminothiazol-4-yl) acetate |

64987-05-9 | 5g |

€541.30 | 2023-04-26 | ||

| abcr | AB336136-1 g |

Ethyl 2-(2-formylaminothiazol-4-yl) acetate |

64987-05-9 | 1g |

€207.60 | 2023-04-26 | ||

| TRC | E702948-500mg |

Ethyl 2-(2-formylaminothiazol-4-yl) acetate |

64987-05-9 | 500mg |

$87.00 | 2023-05-18 | ||

| Chemenu | CM190050-100g |

Ethyl 2-(2-formylaminothiazol-4-yl) acetate |

64987-05-9 | 97% | 100g |

$359 | 2021-08-05 | |

| eNovation Chemicals LLC | Y1256897-100mg |

Ethyl 2-formamidothiazol-4-acetate |

64987-05-9 | 98% | 100mg |

$150 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1256897-5g |

Ethyl 2-formamidothiazol-4-acetate |

64987-05-9 | 98% | 5g |

$530 | 2024-06-06 | |

| abcr | AB336136-100 mg |

Ethyl 2-(2-formylaminothiazol-4-yl) acetate |

64987-05-9 | 100mg |

€110.40 | 2023-04-26 | ||

| TRC | E702948-1000mg |

Ethyl 2-(2-formylaminothiazol-4-yl) acetate |

64987-05-9 | 1g |

$98.00 | 2023-05-18 | ||

| 1PlusChem | 1P00E9GC-1g |

Ethyl 2-formamidothiazol-4-acetate |

64987-05-9 | 98% | 1g |

$107.00 | 2025-02-26 |

Ethyl 2-(2-formylaminothiazol-4-yl) acetate 関連文献

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

64987-05-9 (Ethyl 2-(2-formylaminothiazol-4-yl) acetate) 関連製品

- 75890-68-5(2-(2-Formamidothiazol-4-yl)acetic Acid)

- 53266-94-7(ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:64987-05-9)Ethyl 2-(2-formylaminothiazol-4-yl) acetate

清らかである:99%

はかる:5g

価格 ($):315.0